molecular formula C15H15ClN2O4 B11485843 Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11485843
M. Wt: 322.74 g/mol
InChI Key: PBUYQTDJOVHRFO-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a tetrahydropyridine ring. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate. This intermediate undergoes cyclization with a methyl ester derivative to form the tetrahydropyridine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include steps such as solvent extraction, crystallization, and purification through techniques like chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.

Medicine

Pharmacologically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a precursor for agrochemicals.

Mechanism of Action

The mechanism by which Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group can engage in hydrophobic interactions, while the carbamoyl group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-bromophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Methyl 4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Methyl 4-[(4-methylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

What sets Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate apart is the presence of the chlorophenyl group, which can significantly influence its reactivity and interaction with biological targets. This makes it a unique compound with distinct properties compared to its analogs.

Properties

Molecular Formula

C15H15ClN2O4

Molecular Weight

322.74 g/mol

IUPAC Name

methyl 4-[(4-chlorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C15H15ClN2O4/c1-8-13(15(21)22-2)11(7-12(19)17-8)14(20)18-10-5-3-9(16)4-6-10/h3-6,11H,7H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

PBUYQTDJOVHRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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